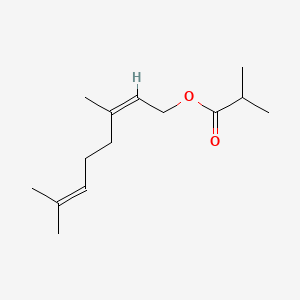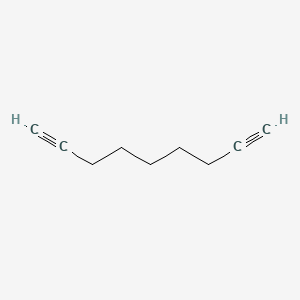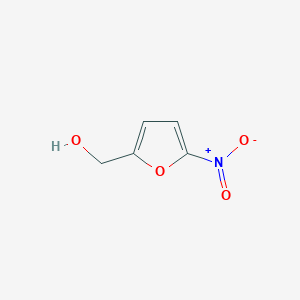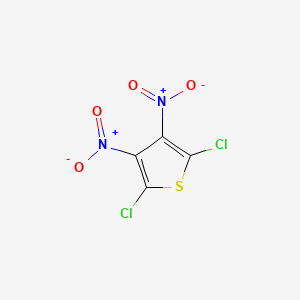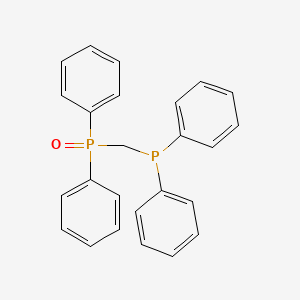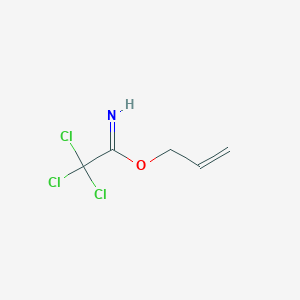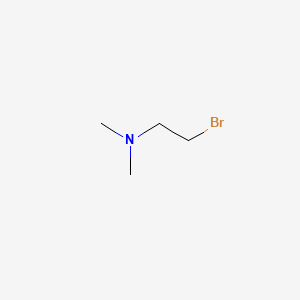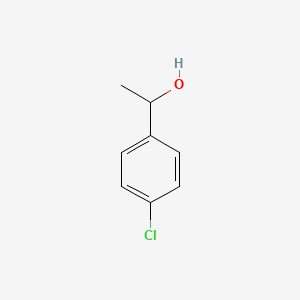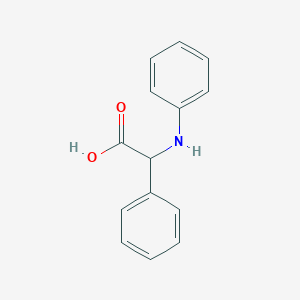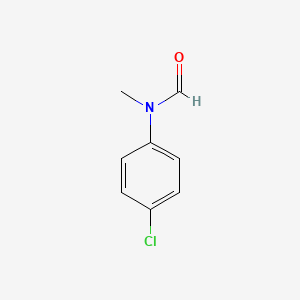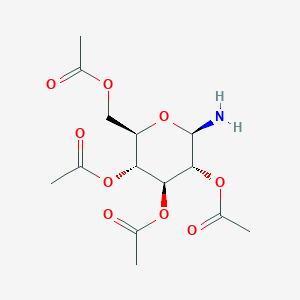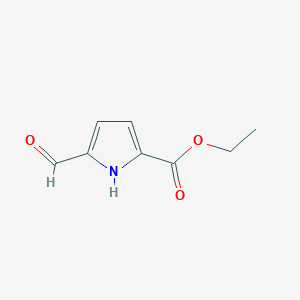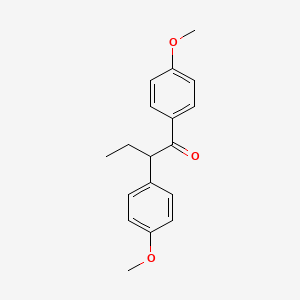
1,2-Bis(4-methoxyphenyl)butan-1-one
Descripción general
Descripción
“1,2-Bis(4-methoxyphenyl)butan-1-one” is a chemical compound with the molecular formula C18H20O3 . It has an average mass of 284.350 Da and a monoisotopic mass of 284.141235 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-methoxy-4-(phenylbuta-1,3-diynyl)benzene was achieved through a reaction involving phenylacetylene, p-methoxyphenylacetylene, CuCl2, and Et3N . Another synthesis involved the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,2-Bis(4-methoxyphenyl)butan-1-one has been explored in various synthetic and chemical property studies. For instance, its derivatives have been used in the synthesis of optically active compounds, as demonstrated by Collins and Hobbs (1970), who synthesized enantiomers of 2,3-bis(p-methoxyphenyl)but-1-ene by different routes, establishing its absolute configuration (Collins & Hobbs, 1970). Similarly, Mahata et al. (2003) showed the use of related compounds as a three-carbon synthon for regiospecific synthesis of heterocycles with masked aldehyde functionality (Mahata et al., 2003).
Catalytic Applications
In catalysis, this compound has been involved in studies related to electrochemical conversions and cascade reactions. Bryan and Grimshaw (1997) investigated the electrocatalytic hydrogenation of related compounds at a nickel cathode, examining product compositions and reaction efficiencies (Bryan & Grimshaw, 1997). Morad et al. (2017) reported a one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one from related alcohols using a multifunctional supported AuPd nanoalloy catalyst, highlighting its role in dehydrogenation, aldol condensation, and hydrogenation steps (Morad et al., 2017).
Materials Science and Polymer Research
In materials science and polymer research, this compound's derivatives have been utilized to study new materials and their properties. For example, Kurata et al. (2007) prepared a polymer with a triarylamine pendant group, which showed reversible redox behavior and was useful for creating aminium polyradicals with specific properties (Kurata et al., 2007).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, its applications extend to the study of reaction mechanisms and synthesis of novel compounds. Barton, Ley, and Meerholz (1979) discovered that bis(p-methoxyphenyl) telluroxide, a derivative, acts as a mild and selective oxidizing agent for certain organic functions (Barton, Ley, & Meerholz, 1979). Freeman, Kim, and Rodríguez (1992) explored its reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride, contributing to the knowledge of 1,4-diketones chemistry (Freeman, Kim, & Rodríguez, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
1,2-bis(4-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-4-17(13-5-9-15(20-2)10-6-13)18(19)14-7-11-16(21-3)12-8-14/h5-12,17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHOMCCEZCLALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283436 | |
| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methoxyphenyl)butan-1-one | |
CAS RN |
4390-94-7 | |
| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



